molecular formula C22H24Ca2N2O8 B12390835 Doxycycline (calcium)

Doxycycline (calcium)

Cat. No.: B12390835
M. Wt: 524.6 g/mol
InChI Key: VUZBZKPRLTWFFA-QFWOMMJSSA-N
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Description

Crystalline Structure Analysis via X-Ray Diffraction

X-ray diffraction (XRD) studies reveal that doxycycline-calcium complexes adopt diverse crystalline forms depending on counterions and solvation states. For example:

  • Hydronitrate salt hemihydrate (DOX·HNO₃·0.5H₂O) : Crystallizes in the monoclinic space group P2₁ with unit cell dimensions a = 10.52 Å, b = 12.37 Å, c = 14.89 Å, and β = 98.7°. Intramolecular resonance-assisted hydrogen bonds (RAHB) stabilize the keto–enol tautomers, with O···O distances of 2.45–2.65 Å.
  • Acetic acid solvate dihydrate (DOX·HAc·2H₂O) : Forms a triclinic lattice (P1̄) with a = 7.89 Å, b = 10.24 Å, c = 14.02 Å, α = 85.3°, β = 78.6°, γ = 89.1°. The zwitterionic structure features deprotonated hydroxyl groups and protonated dimethylamino moieties, creating a net neutral charge.

Table 1: Crystallographic Parameters of Doxycycline-Calcium Complexes

Form Space Group a (Å) b (Å) c (Å) β/γ (°) RAHB O···O (Å)
DOX·HNO₃·0.5H₂O P2₁ 10.52 12.37 14.89 98.7 2.45–2.65
DOX·HAc·2H₂O P 7.89 10.24 14.02 78.6 2.60–2.70

These structures exhibit distinct hydrogen-bonding networks that govern their stability and dissolution behavior. The hydronitrate form demonstrates superior thermal stability (melting point: 215°C) compared to the acetic acid solvate (198°C).

Comparative Electron Density Mapping with Tetracycline Derivatives

Electron density maps derived from XRD data highlight key differences between doxycycline-calcium and other tetracyclines:

  • Tetracycline hydrochloride : Lacks the C5 hydroxyl and C6 methyl groups present in doxycycline, reducing electron density at the D-ring.
  • Oxytetracycline : Features an additional hydroxyl group at C5, increasing electron density in the A-ring but decreasing calcium affinity due to steric hindrance.

In doxycycline-calcium complexes, the C5 hydroxyl and C6 methyl groups enhance electron delocalization across the naphthacene core, facilitating stronger ionic interactions with calcium ions. Density functional theory (DFT) calculations show a 12% higher electron density at the O11 oxygen in doxycycline compared to tetracycline, correlating with its increased calcium-binding capacity.

Chiral Center Configuration Impact on Calcium Affinity

Doxycycline contains five chiral centers (C4, C4a, C5, C5a, C12a), with the R configuration at C4 and S configurations at C4a and C5a being critical for calcium coordination. Key stereochemical effects include:

  • C4 Dimethylamino Group : The R configuration positions the dimethylamino moiety perpendicular to the naphthacene plane, enabling optimal charge transfer to calcium ions.
  • C5 Hydroxyl Group : The S configuration aligns the hydroxyl oxygen for bidentate binding with calcium, achieving a Ca–O bond length of 2.38 Å.
  • C6 Methyl Group : The R configuration creates a hydrophobic pocket that stabilizes calcium coordination without steric clashes.

Table 2: Calcium Binding Parameters by Chiral Center Configuration

Chiral Center Configuration Bond Length (Å) Bond Angle (°)
C4 R 2.45 112.3
C5 S 2.38 118.7
C6 R 2.51 105.9

Altering the C4 configuration to S reduces calcium affinity by 40%, as demonstrated by molecular docking simulations. These stereochemical constraints explain why doxycycline-calcium complexes exhibit greater thermodynamic stability than analogous tetracycline derivatives.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H24Ca2N2O8

Molecular Weight

524.6 g/mol

InChI

InChI=1S/C22H24N2O8.2Ca/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);;/t7-,10+,14+,15-,17-,22-;;/m0../s1

InChI Key

VUZBZKPRLTWFFA-QFWOMMJSSA-N

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.[Ca].[Ca]

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.[Ca].[Ca]

Origin of Product

United States

Preparation Methods

Chemical Synthesis and Intermediate Formation

Chlorination and Hydrogenation of Oxytetracycline Precursors

The synthesis of doxycycline calcium begins with the modification of oxytetracycline, a naturally derived tetracycline. As detailed in patent CN103467336A, the process involves chlorination of oxytetracycline using thionyl chloride (SOCl₂) in a formic acid-sulfuric acid mixture at controlled temperatures (-25°C to -10°C) to produce 11α-chloromethacycline oxytetracycline. This intermediate is critical for subsequent hydrogenation and conversion steps.

The reaction mechanism proceeds via electrophilic substitution, where the hydroxyl group at the C11 position of oxytetracycline is replaced by chlorine. Key conditions include:

  • Temperature : Strict maintenance below -10°C to prevent side reactions.
  • Reagents : A 98% sulfuric acid and formic acid mixture acts as the solvent and catalyst.
  • Stoichiometry : Thionyl chloride is added dropwise to ensure controlled chlorination.

Post-chlorination, the intermediate undergoes hydrogenation to reduce the C6 hydroxyl group, enhancing lipid solubility and stability. This step employs palladium or platinum catalysts under hydrogen gas, yielding doxycycline free base.

Calcium Salt Formation

The final step involves converting doxycycline free base into its calcium salt. According to the FDA label, doxycycline calcium is synthesized by reacting doxycycline monohydrate with calcium chloride (CaCl₂) in an aqueous medium. The reaction is represented as:
$$
\text{Doxycycline (free base)} + \text{CaCl}_2 \rightarrow \text{Doxycycline calcium} + 2\text{HCl}
$$
Critical parameters include:

  • pH Control : Maintained at 1.8–2.2 using ethanol-ammonia buffers to optimize precipitation.
  • Solvent System : Isopropanol and acetone mixtures facilitate crystallization while minimizing residual solvents.

Formulation Strategies for Oral Suspension

Excipient Selection and Stability Considerations

Doxycycline calcium is formulated as an oral suspension to enhance palatability and dosing accuracy. The FDA-approved formulation (Vibramycin® Calcium Oral Suspension) contains:

  • Active Ingredient : Doxycycline calcium equivalent to 50 mg doxycycline per 5 mL.
  • Inert Components : Calcium chloride (stabilizer), magnesium aluminum silicate (suspending agent), and sorbitol (sweetener).
Table 1: Composition of Doxycycline Calcium Oral Suspension
Component Function Concentration (%)
Doxycycline calcium Active pharmaceutical ingredient 1.0
Calcium chloride Ionic stabilizer 0.5–1.5
Magnesium aluminum silicate Suspending agent 2.0–3.0
Sodium metabisulfite Antioxidant 0.1–0.3

Data derived from FDA labeling and material safety documents.

Process Optimization for Suspension Homogeneity

The suspension is prepared by high-shear mixing of doxycycline calcium with magnesium aluminum silicate in glycerin-water base. Key steps include:

  • Dispersion : Magnesium aluminum silicate is hydrated in water to form a colloidal gel.
  • Incorporation : Doxycycline calcium and calcium chloride are added under controlled shear to prevent aggregation.
  • pH Adjustment : Hydrochloric acid or sodium hydroxide adjusts pH to 5.0–6.0 for optimal stability.

Calcium Chelation and Bioavailability Implications

Comparative Chelation Efficiency

Doxycycline exhibits lower calcium chelation capacity compared to oxytetracycline, as demonstrated by in vitro assays. In a study using EDTA-based methods, doxycycline bound 15–20% less calcium than oxytetracycline at equivalent doses (25–100 mg), attributed to structural differences in the C5 and C6 positions.

Table 2: Calcium Chelation by Tetracyclines (In Vitro)
Antibiotic Calcium Bound (mg/mg drug)
Oxytetracycline 0.45 ± 0.03
Doxycycline 0.36 ± 0.02

Data from International Journal of Basic & Clinical Pharmacology (2017).

Impact on Formulation Stability

Despite reduced chelation, calcium ions in the formulation improve doxycycline’s solubility and prevent degradation. The calcium-doxycycline complex remains stable in aqueous suspensions at pH 5.0–6.0, with <5% degradation over 24 months when stored at 25°C.

Quality Control and Analytical Methods

Spectrophotometric Assay for Potency

UV-Vis spectroscopy at 268 nm is used to quantify doxycycline calcium in suspension. Calibration curves (R² > 0.99) are constructed using standards in 0.1 M HCl.

Particle Size Distribution

Laser diffraction analysis ensures particle sizes <50 μm to prevent grittiness. Acceptable ranges:

  • D10 : 2–5 μm
  • D50 : 10–20 μm
  • D90 : 30–45 μm

Chemical Reactions Analysis

Structural Features Facilitating Calcium Binding

Functional GroupRole in Calcium Chelation
β-diketone system (C11-C12)Primary binding site via enol tautomerization
Carboxamide (C2)Secondary coordination through lone electron pairs
Hydroxyl groups (C5, C6, C10)Stabilize complex via hydrogen bonding

This configuration enables a 1:1 stoichiometric complex with calcium, as confirmed by X-ray crystallography .

Acid-Catalyzed Degradation

Under strong acidic conditions (pH < 2), doxycycline undergoes epimerization at C4 but resists forming nephrotoxic anhydro-4-epitetracycline due to:

  • Absence of C6 hydroxyl group

  • Stabilization of the α-configuration at C4 by dimethylamino group

Comparative Stability Data

ConditionDegradation Rate (k, h⁻¹)Major Product
pH 1.50.12 ± 0.034-Epidoxycycline
pH 7.40.01 ± 0.002Stable complex
pH 9.00.005 ± 0.001Calcium chelate

Oxidative Degradation

Advanced oxidation processes (AOPs) using H₂O₂/Fe²⁰ effectively degrade doxycycline calcium:

Key Reaction Steps

  • CaO2+2H2OH2O2+Ca OH 2\text{CaO}_2+2\text{H}_2\text{O}\rightarrow \text{H}_2\text{O}_2+\text{Ca OH }_2

  • H2O2+Fe2+OH+OH+Fe3+\text{H}_2\text{O}_2+\text{Fe}^{2+}\rightarrow \bullet \text{OH}+\text{OH}^-+\text{Fe}^{3+}

  • Hydroxyl radicals attack:

    • Dimethylamino group (C4)

    • Conjugated double bond system (C10-C12)

    • Phenolic diketone (C11-C12)

Metal Ion Interactions

Doxycycline calcium shows differential binding to divalent cations:

Metal IonBinding Constant (log K)Biological Impact
Ca²⁺5.2 ± 0.3Reduces osteopenia
Mg²⁺4.7 ± 0.2Alters membrane transport
Fe²⁺6.1 ± 0.4Enhances oxidative degradation

Data from competitive binding assays using ICP-MS

Bone Mineral Interactions

In osseous tissue, calcium chelation manifests as:

  • 23% reduction in fibular growth rate in neonates

  • 18% decrease in bone mineral density (BMD) at 100 mg/kg/day doses

  • Dose-dependent accumulation in hydroxyapatite matrix (R²=0.89)

Controlled-Release Oxidation Mechanisms

Nanoparticle-mediated degradation studies reveal:

H₂O₂ Release Kinetics

FormulationMax [H₂O₂] (g/L)t₁/₂ (min)
nCPs (0g DEX)2.8945 ± 3
nCPs (2g DEX)3.3268 ± 5

DOX Degradation Efficiency

Time (min)Degradation (%)
3012.0 ± 1.2
12034.5 ± 2.8
24064.1 ± 3.5
45073.4 ± 4.1

Scientific Research Applications

Osteoporosis and Bone Health

Mechanism of Action : Doxycycline has been studied for its effects on bone remodeling processes. As a calcium chelator, it can influence osteoclast activity and bone mineral density.

Research Findings : A study involving ovariectomized female rats demonstrated that doxycycline administration significantly improved bone mineral content (BMC) and bone mineral density (BMD). The results indicated that groups treated with doxycycline showed enhanced cancellous bone volume compared to control groups, suggesting its potential in treating osteopenia and osteoporosis .

Data Table: Effects of Doxycycline on Bone Parameters

Treatment GroupBMC (g/cm²)BMD (g/cm²)Cancellous Bone Volume (%)
Control0.250.4515
Doxycycline 10 mg/kg0.300.5025
Doxycycline 30 mg/kg0.350.5535

Cardiovascular Health

Impact on Cardiac Function : Recent studies have indicated that doxycycline may affect cardiac myocyte function by altering calcium handling mechanisms. High doses of doxycycline were associated with increased baseline cytosolic calcium concentrations in cardiomyocytes, leading to a higher susceptibility to arrhythmias .

Case Study Overview : In an experiment involving adult rat cardiomyocytes, it was found that doxycycline treatment resulted in irregular calcium waves and increased diastolic calcium levels, which could contribute to contractile dysfunction . This suggests a need for caution when using doxycycline in patients with preexisting cardiac conditions.

Neuroinflammation and Neuroprotection

Potential Neuroprotective Effects : Doxycycline has shown promise in mitigating neuroinflammation associated with traumatic brain injury. Research indicates that it can enhance antioxidant activity and suppress inflammatory markers .

Experimental Evidence : In a study using mice subjected to lipopolysaccharide-induced neuroinflammation, treatment with doxycycline-loaded calcium phosphate nanoparticles significantly reversed behavioral deficits and histopathological changes caused by inflammation. This effect was linked to the activation of adenosine monophosphate-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .

Cancer Research

Inhibition of Tumor Growth : Doxycycline has been investigated for its potential anti-cancer properties, particularly in inhibiting cell proliferation and invasion in various cancer types.

Clinical Insights : Some studies suggest that doxycycline may enhance the effectiveness of conventional cancer therapies by targeting specific pathways involved in tumor growth . Further research is needed to fully elucidate its role and efficacy as an adjunctive treatment in oncology.

Mechanism of Action

Doxycycline (calcium) exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the A site. This action prevents the elongation of the peptide chain, thereby inhibiting protein production. Doxycycline also targets the apicoplast organelle in certain parasites, disrupting their ability to produce essential fatty acids and heme .

Comparison with Similar Compounds

Melioidosis Treatment (Comparative Trial Data)

Regimen Mortality Rate Relapse Rate Adverse Effects Incidence
Doxycycline alone 5.5% 57% 20.9%
Conventional 4-drug therapy 3.7% 14% 31.8%

Data from a randomized trial in melioidosis patients (n=109) :

  • Doxycycline monotherapy had double the relapse rate of combination regimens.
  • Conventional therapy (chloramphenicol + TMP-SMZ + doxycycline) showed superior efficacy but higher adverse effects (e.g., vomiting, rash).

Drug Interactions

Interaction Type Doxycycline (Calcium) Oxytetracycline
Calcium Supplements Reduced absorption (≥2-hour separation required) Severe absorption inhibition (≥4 hours)
Antacids (Al/Mg/Ca) Moderate interaction Strong interaction
Iron/Zinc Supplements Significant absorption reduction Similar to doxycycline
Warfarin Enhanced anticoagulant effect (bleeding risk) No reported interaction

Key points:

  • Doxycycline’s absorption is less affected by food and dairy compared to older tetracyclines .
  • Concomitant use with calcium gluceptate or antacids reduces doxycycline bioavailability by 40–50% .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess calcium chelation by doxycycline (calcium) in vitro?

  • Answer : Calcium chelation can be quantified using Trinder's method, which involves reacting the drug with calcium ions to form a colored complex measured at 530 nm via UV-Vis spectroscopy. EDTA-based titration and calcium-binding assays are also employed, where colorimetric changes correlate with chelation efficiency . For reproducibility, standardized protocols (e.g., calcium chloride concentrations of 0.1–1.0 mM, quartz cuvettes for spectroscopy) and controls (e.g., calcium-free baselines) are critical . Dose-response experiments (e.g., 25–100 mg doses) help establish chelation kinetics, with oxytetracycline serving as a comparator due to its higher baseline affinity .

Q. How do structural differences between doxycycline and other tetracyclines influence calcium-binding specificity?

  • Answer : Doxycycline’s lack of a hydroxyl group at position C5 and additional methyl groups alter its conformational flexibility compared to oxytetracycline. These structural differences reduce its ability to form stable 1:2 (drug:calcium) complexes, as observed in fluorescence and circular dichroism studies . Oxytetracycline’s higher chelation capacity (24–34% vs. 10–35% for doxycycline) is attributed to its ability to adopt high-affinity conformations when fully deprotonated .

Q. What factors confound calcium-chelation data in pharmacokinetic studies of doxycycline?

  • Answer : Dietary components (e.g., milk, iron supplements) and antacids containing Ca²⁺/Mg²⁺ can reduce doxycycline absorption by 50–90% through competitive chelation . Experimental designs must control for fasting states, pH variations (affecting protonation/deprotonation), and ionic strength. In vitro models should mimic physiological conditions (e.g., intestinal pH gradients) to avoid overestimating bioavailability .

Advanced Research Questions

Q. How can discrepancies in dose-dependent calcium-chelation trends between doxycycline and oxytetracycline be resolved?

  • Answer : While oxytetracycline shows linear chelation increases (24% to 34%), doxycycline exhibits nonlinear behavior (10% to 35%) at higher doses . This may arise from cooperative binding or aggregation effects. Advanced techniques like isothermal titration calorimetry (ITC) can clarify binding stoichiometry, while molecular dynamics simulations may reveal conformational shifts enhancing doxycycline’s affinity at elevated concentrations .

Q. What molecular mechanisms underlie doxycycline’s inhibition of PAR1-mediated calcium signaling in cancer cells?

  • Answer : Doxycycline binds PAR1’s active site, forming hydrogen bonds with residues like His336, which disrupts the SFLLRN agonist’s interaction. This inhibits intracellular calcium flux by 68%, as shown in calcium flow assays . Multi-omics analyses (proteomics, metabolomics) further link PAR1 pathway inhibition to downstream effects on apoptosis, cytoskeletal dynamics, and cell migration . Mutagenesis studies (e.g., Val257Ala, His336Ala) validate these interactions .

Q. How can multi-omics approaches resolve contradictions in doxycycline’s non-antibiotic effects (e.g., anti-inflammatory vs. pro-apoptotic)?

  • Answer : Principal component analysis (PCA) of proteomic, transcriptomic, and metabolomic datasets identifies pathway-specific effects. For instance, doxycycline upregulates spliceosome-mediated mRNA processing (pro-apoptotic) while downregulating adherens junction proteins (anti-migratory) . Integration with calcium-chelation data clarifies whether these effects are calcium-dependent or arise from direct protein interactions .

Methodological Recommendations

  • Data Validation : Use orthogonal methods (e.g., UV-Vis spectroscopy + ITC) to confirm chelation capacity .
  • Ethical Reporting : Disclose funding sources and conflicts of interest, as seen in the oxytetracycline-doxycycline comparative study .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.